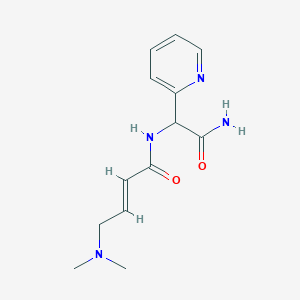

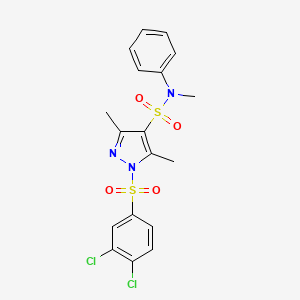

![molecular formula C7H14ClNO3 B2689544 2-[5-(Aminomethyl)oxolan-3-yl]acetic acid;hydrochloride CAS No. 2287286-73-9](/img/structure/B2689544.png)

2-[5-(Aminomethyl)oxolan-3-yl]acetic acid;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

The IUPAC name for this compound is “2-(5-(aminomethyl)tetrahydrofuran-3-yl)acetic acid hydrochloride”. The InChI code is "1S/C7H13NO3.ClH/c8-3-6-1-5(4-11-6)2-7(9)10;/h5-6H,1-4,8H2,(H,9,10);1H" . This suggests that the compound contains a tetrahydrofuran ring with an aminomethyl group at the 5-position and an acetic acid group at the 2-position.Physical And Chemical Properties Analysis

This compound has a molecular weight of 195.65 . It appears as a powder at room temperature . The compound is a hydrochloride salt .Scientific Research Applications

Crystal Structure and Synthesis Applications

Crystal Structure Analysis : The study of crystal structures, such as the analysis of fluroxypyr, a pyridine herbicide, helps in understanding the intermolecular interactions and three-dimensional network of molecules, which can be crucial for designing more effective herbicides with improved environmental compatibility (Park et al., 2016).

Synthesis and Characterization : Research on the synthesis and characterization of amino acid derivatives, as seen in the production of Schiff base ligand from [1-(aminomethyl)cyclohexyl]acetic acid, contributes to the development of compounds with potential antioxidant and enzyme inhibitory activities, highlighting its significance in medicinal chemistry and drug design (Ikram et al., 2015).

Biochemical and Medicinal Chemistry Applications

Enzymatic Activity Inhibition : The selective inhibition of xanthine oxidase by zinc complexes derived from amino acid-based Schiff base ligands underscores the potential of these compounds in treating diseases associated with oxidative stress and hyperuricemia, such as gout (Ikram et al., 2015).

Anticancer Agent Synthesis : The development of compounds like pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines, and their effects on the proliferation of cultured L1210 cells and survival of mice bearing P388 leukemia, provide insights into new avenues for anticancer drug development, showcasing the application of amino acid derivatives in creating potent therapeutic agents (Temple et al., 1983).

Environmental and Material Science Applications

- Corrosion Inhibition : Amino acid derivatives have been explored as eco-friendly corrosion inhibitors for mild steel in hydrochloric acid solutions, demonstrating high efficiency and contributing to the development of safer and more sustainable materials for industrial applications (Yadav et al., 2014).

Analytical Chemistry Applications

- High-Performance Liquid Chromatography : The use of 2-(2-Phenyl-1H-phenanthro-[9,10-d]imidazole-1-yl)-acetic acid (PPIA) for the determination of amines by high-performance liquid chromatography with fluorescence detection illustrates the role of amino acid derivatives in enhancing analytical methodologies for the sensitive and selective analysis of biological and environmental samples (You et al., 2006).

Safety and Hazards

properties

IUPAC Name |

2-[5-(aminomethyl)oxolan-3-yl]acetic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3.ClH/c8-3-6-1-5(4-11-6)2-7(9)10;/h5-6H,1-4,8H2,(H,9,10);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBUGJPTZIHBFOO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(COC1CN)CC(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[5-(Aminomethyl)oxolan-3-yl]acetic acid;hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

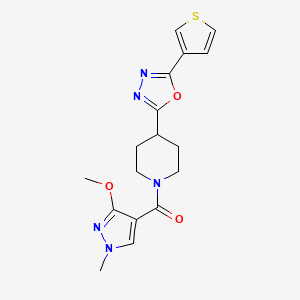

![5-Methyl-3-[[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methyl]-1,2-oxazole](/img/structure/B2689464.png)

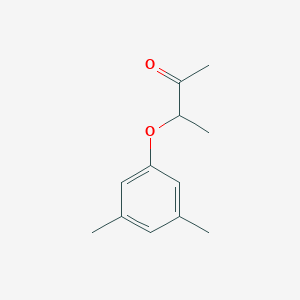

![N-butyl-3-[4-chloro-2-(pyrrolidin-1-yl)-1,3-thiazol-5-yl]-2-cyanoprop-2-enamide](/img/structure/B2689466.png)

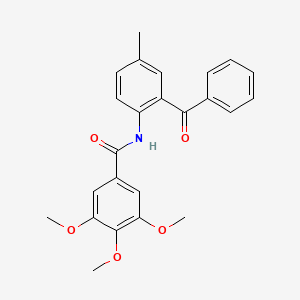

![tert-Butyl 4-[3-(3-cyanophenyl)ureido]piperidine-1-carboxylate](/img/structure/B2689470.png)

![Chromeno[2,3-d]pyrimidine-2,4-dione](/img/structure/B2689476.png)

![8-(3-(4-(4-fluorophenyl)piperazin-1-yl)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2689478.png)

![N-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]cyclopropanesulfonamide](/img/structure/B2689479.png)

![7-Methyl-2-oxo-3-phenyl-1,2-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2689481.png)

![Methyl 5-chloro-2-({[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl}amino)-4-phenylthiophene-3-carboxylate](/img/structure/B2689484.png)